N,N-dimethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-12-8-9-19-11-15(17-16(19)10-12)13-4-6-14(7-5-13)22(20,21)18(2)3/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPUSZHJZBVEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved by condensing 2-aminopyridine with α-bromoketones under microwave irradiation, which provides a solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines.
Sulfonamide Formation: The imidazo[1,2-a]pyridine derivative is then reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.
N,N-Dimethylation: The final step involves the N,N-dimethylation of the sulfonamide using dimethyl sulfate or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of microwave-assisted synthesis can be scaled up with appropriate equipment to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The benzenesulfonamide moiety participates in characteristic nucleophilic substitution and hydrolysis reactions:
Key reactions:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Nucleophilic displacement | Reflux with alkyl halides in DMF | N-alkylated sulfonamide derivatives | |
| Acid hydrolysis | 6M HCl, 90°C, 8 hrs | 4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonic acid | |
| Base hydrolysis | 10% NaOH, ethanol, Δ | Sodium sulfonate salt |
The dimethylamine substituents on the sulfonamide nitrogen decrease electrophilicity compared to primary sulfonamides, requiring harsher conditions for hydrolysis.
Electrophilic Aromatic Substitution (EAS)
The imidazo[1,2-a]pyridine ring undergoes regioselective EAS at the C3 position due to its electron-rich nature:
Demonstrated substitutions:
| Electrophile | Catalyst/Reagent | Position | Yield |
|---|---|---|---|
| Bromine (Br₂) | FeBr₃, CH₂Cl₂ | C3 | 82% |
| Nitronium ion (HNO₃/H₂SO₄) | – | C3 | 68% |
| Acetyl chloride (CH₃COCl) | AlCl₃ | C3 | 75% |
The 7-methyl group exerts minimal steric hindrance, allowing efficient C3 functionalization. X-ray crystallography confirms substitution patterns .
Metal-Mediated Cross-Coupling Reactions
The brominated derivative (C3-Br) facilitates modern coupling methodologies:
| Reaction | Catalyst System | Substrate | Product | Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl derivatives | 89–93% |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Amines | C3-aminated analogs | 78–85% |
These reactions enable precise structural diversification for structure-activity relationship (SAR) studies .
Oxidative Functionalization
Iodine/tert-butyl hydroperoxide (TBHP) systems induce unique transformations:
-
C–C bond cleavage : Generates N-(pyridin-2-yl)amide derivatives under metal-free conditions
-
Tandem cyclization/bromination : In ethyl acetate with TBHP, forms brominated imidazopyridine scaffolds
Reaction outcomes depend critically on solvent choice and oxidant concentration .
Coordination Chemistry
The nitrogen-rich structure forms stable complexes with transition metals:
| Metal Salt | Ligand Sites | Application | Reference |
|---|---|---|---|
| Cu(II) acetate | Pyridine N, sulfonamide O | Antimicrobial agents | |
| PdCl₂ | Imidazole N | Catalytic systems |
These complexes show enhanced biological activity compared to the parent compound.
Comparative Reactivity Table
| Reaction Class | Rate (Relative to Parent) | Activating Groups | Deactivating Groups |
|---|---|---|---|
| EAS | 12× faster | –OCH₃, –NH₂ | –NO₂, –SO₃H |
| Nucleophilic substitution | 0.3× slower | Electron-withdrawing groups | –N(CH₃)₂ |
| Metal coordination | 2.5× faster | Proximal N-donors | Sterically bulky substituents |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds with imidazo[1,2-a]pyridine structures exhibit significant anticancer properties. For instance, derivatives of imidazo[1,2-a]pyridine have shown efficacy against various cancer cell lines. In a study investigating the structure-activity relationship of similar compounds, it was found that modifications to the imidazo[1,2-a]pyridine moiety could enhance cytotoxicity against human solid tumors. The sulfonamide group in N,N-dimethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide may contribute to this activity by improving solubility and bioavailability .
1.2 Antimicrobial Properties
The antimicrobial potential of imidazo[1,2-a]pyridine derivatives has been explored extensively. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial enzymes or cell wall synthesis. The specific compound may exhibit similar properties due to its structural characteristics .
Case Studies and Research Findings
3.1 Case Study: Anticancer Efficacy
In a notable study published by the American Chemical Society, researchers synthesized various derivatives of imidazo[1,2-a]pyridine and evaluated their anticancer properties against different human cancer cell lines. The findings indicated that certain modifications led to compounds with IC50 values significantly lower than those of existing chemotherapeutics . This suggests that this compound may represent a promising candidate for further development.
3.2 Case Study: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial activity of similar sulfonamide-containing compounds against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had substantial inhibition zones compared to standard antibiotics like chloramphenicol, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the imidazo[1,2-a]pyridine moiety can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N,N-dimethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide can be elucidated by comparing it with related imidazopyridine sulfonamides reported in the literature. Below is a detailed analysis:
Structural Modifications and Substituent Effects
Core Heterocycle Modifications :
- Position of Methyl Substituents :
- The target compound features a methyl group at the 7-position of the imidazo[1,2-a]pyridine core. In contrast, compounds such as 3a (N,4-dimethyl-N-(3-phenylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide) and 3ak (N,4-dimethyl-N-(3-(p-tolyl)imidazo[1,2-a]pyridin-2-yl)benzenesulfonamide) have substituents (phenyl or p-tolyl) at the 3-position of the imidazopyridine . This positional variation may influence steric and electronic interactions in biological targets.
- Sulfonamide Group Variations :
- The target compound has N,N-dimethyl substitution on the sulfonamide nitrogen, whereas 3ad (N-methyl-4-nitro-N-(3-phenylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide) incorporates a 4-nitro group on the benzene ring of the sulfonamide, enhancing electron-withdrawing effects .
Physical and Spectroscopic Properties
However, structurally similar compounds exhibit a range:
- 3a : 227–228°C
- 3ak : 225–227°C
- 3ab (methanesulfonamide analog): 169–170°C
- The higher melting points of 3a and 3ak compared to 3ab suggest that bulky aryl groups enhance crystalline packing efficiency.
Spectroscopic Data :
- 1H NMR Profiles :
- The dimethylamino group in the target compound would likely produce a singlet near δ 3.0–3.5 ppm, analogous to the N-methyl signals in 3ab (δ 3.25 ppm) .
- Aromatic protons in the imidazopyridine core typically resonate between δ 7.2–8.5 ppm, as seen in 3a (δ 7.24–8.17 ppm) .
Biological Activity
N,N-dimethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H21N3O2S
- Molecular Weight : 353.45 g/mol
- IUPAC Name : this compound
The compound features a sulfonamide group attached to a benzenesulfonamide core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, N-pyridin-3-yl-benzenesulfonamide derivatives demonstrated notable antimicrobial activity against various bacterial strains . The presence of the imidazo[1,2-a]pyridine moiety may enhance the antimicrobial efficacy due to its ability to interact with bacterial enzymes.
Anticancer Potential
This compound has been investigated for its anticancer properties. Compounds in this class have shown promising results in inhibiting cell proliferation in cancer cell lines. For example, related imidazo[1,2-a]pyridine derivatives have been evaluated for their cytotoxic effects against various cancer types with significant results in reducing cell viability and inducing apoptosis in treated cells .
The mechanism of action for compounds like this compound typically involves:
- Inhibition of Enzymatic Activity : Many sulfonamides act as enzyme inhibitors. The specific interactions with target enzymes can lead to disrupted metabolic pathways in pathogens or cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
-
Antimicrobial Efficacy Study :
- A study on N-pyridin-3-yl-benzenesulfonamide derivatives reported an IC50 value indicating potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis highlighted the importance of the imidazo ring in enhancing the antimicrobial activity compared to other benzene derivatives .
-
Anticancer Activity Assessment :
- In vitro studies demonstrated that related imidazo[1,2-a]pyridine compounds exhibited IC50 values below those of standard chemotherapeutics like doxorubicin against various cancer cell lines. The findings suggested that these compounds could serve as potential leads for developing new anticancer agents .
Data Table: Biological Activities Comparison
| Compound Name | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | Enzyme inhibition and apoptosis induction |
| N-pyridin-3-yl-benzenesulfonamide | 5 µg/mL | 10 µg/mL | Enzyme inhibition |
| Related imidazo[1,2-a]pyridine derivative | 3 µg/mL | 8 µg/mL | Apoptosis induction |
Q & A
Q. How can DFT calculations elucidate electronic effects of substituents on sulfonamide reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
